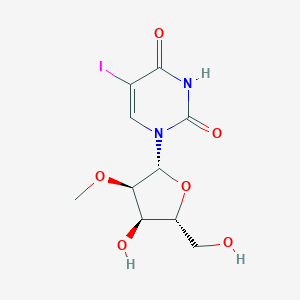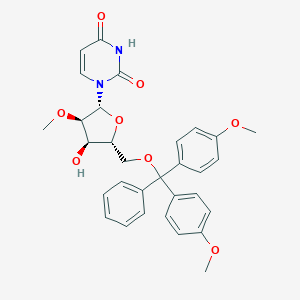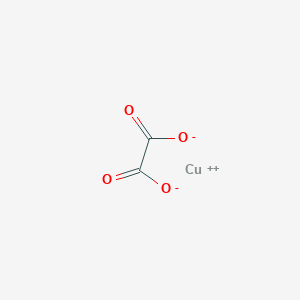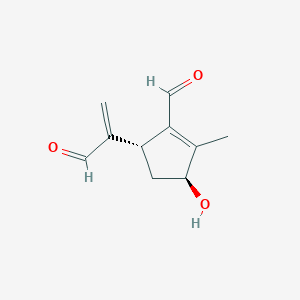
(1,2-Dibromoethyl)benzene
Übersicht
Beschreibung
(1,2-Dibromoethyl)benzene, also known as 1,2-dibromobenzene, is a chemical compound containing one benzene ring and two bromine atoms. It is a colorless, volatile liquid with a sweet, fruity odor. It is used in the synthesis of a variety of organic compounds and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
(1,2-Dibromoethyl)benzene, along with other related compounds, has been used in developing methods for determining trace concentrations of hazardous compounds in the environment. Jonsson and Berg (1980) developed a method for the simultaneous determination of benzene, 1,2-dibromoethane, and 1,2-dichloroethane in ambient air. This method utilizes gas chromatography-mass spectrometry and selected ion monitoring, indicating the importance of this compound in environmental monitoring and pollution control (Jonsson & Berg, 1980).
Organic/Inorganic Hybrid Structures
In chemical research, this compound is relevant in the study of organic/inorganic hybrid structures. Marwitz et al. (2009) discussed the significance of benzene and its derivatives in both fundamental and applied chemistry. The paper highlights the development of novel BN heterocycles, shedding light on the potential of this compound in the synthesis and characterization of new chemical structures (Marwitz et al., 2009).
Chemical Synthesis and Catalysis
Research by Lorbach et al. (2010) presented an improved synthesis of 1,2-Bis(trimethylsilyl)benzenes, where 1,2-dibromobenzene, a related compound, plays a crucial role. This research underscores the significance of this compound in the development of efficient methods for synthesizing key materials used in various fields, including luminescent materials and catalysis (Lorbach et al., 2010).
Recovery and Separation of Metals
In the field of hydrometallurgy, this compound-related compounds have been used in the development of solvent extraction systems. Traeger et al. (2012) researched a novel solvent extractant for palladium(II), aimed at recovering palladium from spent automotive catalysts. This study highlights the role of this compound derivatives in the selective separation and recovery of valuable metals (Traeger et al., 2012).
Molecular Electronics
In the emerging field of molecular electronics, derivatives of this compound have been studied for their conductive properties. Reed et al. (1997) investigated the charge transport through benzene-1,4-dithiol molecules assembled on gold electrodes, demonstrating the potential of benzene derivatives in the development of molecular-scale electronic devices (Reed et al., 1997).
Wirkmechanismus
Mode of Action
(1,2-Dibromoethyl)benzene can undergo reactions such as nucleophilic substitution and aromatic substitution, allowing for the introduction of functional groups into the benzene ring . This interaction with its targets can lead to changes at the molecular level, affecting the function of the target molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Safety and Hazards
“(1,2-Dibromoethyl)benzene” causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1,2-dibromoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKKTLSDGJRCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052735 | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | (1,2-Dibromoethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
93-52-7 | |
| Record name | (1,2-Dibromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-DIBROMOETHYL)BENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1,2-dibromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMO-1-PHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain (1,2-Dibromoethyl)benzene?
A1: this compound is typically synthesized through the bromination of styrene. []
Q2: Can this compound act as a photoinitiator? What are the implications?
A2: Yes, studies have shown that this compound can initiate the polymerization of styrene upon exposure to UV light. This property is attributed to the generation of reactive β-bromostyryl radicals. Interestingly, these radicals show a lower reactivity towards styrene compared to polystyryl radicals. []
Q3: Can this compound be used to synthesize more complex molecules?
A4: Absolutely! this compound serves as a valuable precursor in the synthesis of various compounds. For example, it can react with acetylacetone and carbon disulfide in the presence of a base to yield 3-(4-Phenyl-1,3-dithiolan-2-ylidene)pentane-2,4-dione. This compound can further undergo condensation reactions with arylaldehydes, showcasing the potential of this compound in constructing diverse molecular structures. [, ]
Q4: Are there alternative methods for synthesizing compounds like α-oxo ketene dithioacetals that typically use this compound?
A5: Yes, researchers have explored alternative synthetic routes to produce compounds like α-oxo ketene dithioacetals. For instance, a method utilizing a KF/Al2O3 catalyst system has been reported. This approach offers potential advantages such as improved reaction yields, reduced reaction times, easier control over reaction conditions, and a more environmentally friendly process compared to traditional methods involving this compound. []
Q5: Can this compound be used in polymer chemistry?
A6: Yes, research demonstrates that this compound groups, when incorporated into polymers like poly(divinylbenzene-co-ethylvinylbenzene), can undergo further chemical modifications. For example, these groups can be transformed to introduce thiol functionalities into the polymer structure, highlighting the potential of this compound for modifying polymer properties. []
Q6: Can this compound be reduced?
A7: Yes, this compound can be reduced using diethyl phosphonate and triethylamine as reducing agents. This reaction provides a method for removing the bromine atoms and obtaining the corresponding alkane. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)




